9H-Carbazole-2-carbaldehyde

概述

描述

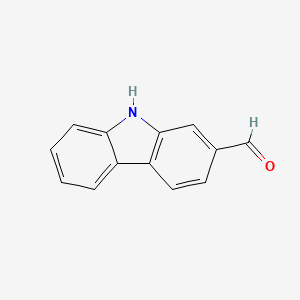

9H-咔唑-2-甲醛是咔唑的衍生物,咔唑是一种杂环芳香族化合物。该化合物以在咔唑环的第二个位置连接一个醛基而著称。

准备方法

合成路线和反应条件: 9H-咔唑-2-甲醛的合成通常涉及咔唑的甲酰化。一种常见的方法是维尔斯迈尔-哈克反应,其中咔唑与三氯氧磷和二甲基甲酰胺的混合物反应,在第二个位置引入甲酰基 .

工业生产方法: 虽然关于 9H-咔唑-2-甲醛的具体工业生产方法没有详细记载,但一般方法涉及在受控条件下进行大规模甲酰化反应,以确保高产率和纯度 .

反应类型:

氧化: 9H-咔唑-2-甲醛可以发生氧化反应,生成羧酸。

还原: 醛基可以使用硼氢化钠等还原剂还原成醇。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾或三氧化铬。

还原: 无水溶剂中的硼氢化钠或氢化铝锂。

取代: 酸性或碱性条件下的卤素或磺酰氯等亲电试剂.

主要产物:

氧化: 咔唑-2-羧酸。

还原: 9H-咔唑-2-甲醇。

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 9H-Carbazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex carbazole derivatives, which are utilized in various organic reactions.

- Dye Development : The compound is employed in developing organic dyes due to its chromophoric properties, contributing to advancements in photopolymerization processes.

2. Biological Activity

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

- Anticancer Research : Notably, this compound has been studied for its anticancer properties, particularly against melanoma cells. It activates the p53 signaling pathway, leading to apoptosis and senescence in cancer cells. This mechanism highlights its potential as a targeted therapy for melanoma .

3. Pharmacological Studies

- Inhibition of Cytochrome P450 Enzymes : The compound has shown inhibitory effects on cytochrome P450 enzymes like CYP1A2 and CYP2C19, which are crucial for drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic profile and potential drug-drug interactions.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity compared to other carbazole derivatives. Below is a comparison table highlighting key differences with similar compounds:

| Compound | Key Properties | Applications |

|---|---|---|

| 9H-Carbazole-3-carbaldehyde | Exhibits significant cytotoxic activity against various cancer cell lines | Anticancer research |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Known for activating the p53 pathway, inducing apoptosis in melanoma cells | Targeted cancer therapy |

| 9-Methyl-9H-carbazole-2-carbaldehyde | Shows selective cytotoxic effects on cancer cells while sparing normal cells | Potential anticancer agent |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in melanoma cells through p53 pathway activation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against melanoma .

Case Study 2: Antimicrobial Activity

Research involving various bacterial strains showed that this compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its use as an antimicrobial agent .

作用机制

9H-咔唑-2-甲醛的作用机制,尤其是在其抗癌作用中,涉及激活 p53 分子信号通路。这种激活会导致 p38 丝裂原活化蛋白激酶 (MAPK) 的磷酸化,从而诱导黑色素瘤细胞凋亡和衰老 . 此外,它还可以影响其他分子途径,例如其抗真菌活性中的 RAS-MAPK 途径 .

类似化合物:

9-乙基-9H-咔唑-3-甲醛: 通过激活 p53 途径而具有抗肿瘤特性.

9H-咔唑-3-甲醛: 对各种癌细胞系表现出显着的细胞毒活性.

含醛基和氰基乙酸基的咔唑类染料: 用于光聚合和作为光敏剂.

独特性: 9H-咔唑-2-甲醛的独特性在于其在第二个位置的特定甲酰化,这赋予了与其他咔唑衍生物不同的化学反应性和生物活性。它能够选择性地激活黑色素瘤细胞中的 p53 途径,突出了其作为靶向抗癌剂的潜力 .

相似化合物的比较

9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.

9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various cancer cell lines.

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups: Used in photopolymerization and as photosensitizers.

Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .

生物活性

Introduction

9H-Carbazole-2-carbaldehyde is a significant compound within the carbazole family, known for its diverse biological activities. Research has highlighted its potential as an anticancer, antimicrobial, and neuroprotective agent. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₃H₉NO

- Molecular Weight : 195.22 g/mol

- CAS Number : 99585-18-9

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Mechanism of Action : The compound has been observed to enhance apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. For instance, a derivative of carbazole was noted to reactivate the p53 pathway in melanoma cells, leading to significant tumor suppression without affecting normal cells .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties.

- In Vitro Studies : Various carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with methoxy and chloro substitutions demonstrated moderate to good antibacterial activities .

| Compound | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| 9a | Antibacterial | 25 |

| 8e | Antifungal | Moderate activity |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored, with some showing significant protective effects against neuronal injury.

- Study Findings : Certain N-substituted carbazoles displayed neuroprotective activity at low concentrations (e.g., 3 µM), suggesting their potential application in treating neurological disorders .

Case Studies

- Antitumor Activity in Melanoma :

- Antimicrobial Efficacy :

- Neuroprotection :

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

Key Reagents and Conditions :

-

Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄)

-

Chromium trioxide (CrO₃) under reflux conditions

Product :

9H-Carbazole-2-carboxylic acid

| Reaction Component | Details |

|---|---|

| Starting Material | 9H-Carbazole-2-carbaldehyde |

| Reagent | KMnO₄ (5% w/v), H₂SO₄ (1M) |

| Temperature | 60–80°C |

| Yield* | ~75–85% (estimated from analogous derivatives) |

*Direct yield data for this specific compound is limited, but studies on structurally similar carbazole aldehydes (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde) report comparable efficiencies.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reducing agents. This reaction enhances the compound’s potential for further functionalization.

Key Reagents and Conditions :

-

Sodium borohydride (NaBH₄) in methanol or ethanol

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

Product :

9H-Carbazole-2-methanol

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | NaBH₄ (2 equiv.), MeOH |

| Temperature | 0–25°C |

| Yield* | >90% (based on studies of 1-methyl-9H-carbazole-2-carbaldehyde) |

Condensation Reactions

The aldehyde group reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Example Reaction with Aniline :

this compound + Aniline → 9H-Carbazole-2-(N-phenylimine)

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | Aniline (1.2 equiv.), catalytic acetic acid |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield* | ~70–80% (analogous to 9-ethylcarbazole derivatives) |

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution at positions 3, 6, or 9, depending on reaction conditions. Common reactions include halogenation and nitration.

Example: Bromination

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | Br₂ (1 equiv.), FeBr₃ (catalyst) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Major Product | 3-Bromo-9H-carbazole-2-carbaldehyde |

Comparative Reactivity of Carbazole Aldehydes

The table below contrasts the reactivity of this compound with its substituted analogs:

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

-

Reduction : Hydride transfer from NaBH₄ or LiAlH₄ to the carbonyl carbon generates the alkoxide intermediate, which protonates to yield the alcohol.

-

Schiff Base Formation : Acid-catalyzed nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

属性

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。